4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18585780
InChI: InChI=1S/C11H13ClO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
SMILES:
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene

CAS No.:

Cat. No.: VC18585780

Molecular Formula: C11H13ClO

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene -

Specification

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
IUPAC Name 4-chloro-1-(cyclopropylmethoxy)-2-methylbenzene
Standard InChI InChI=1S/C11H13ClO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Standard InChI Key MROIWISNYSZZLV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC2CC2

Introduction

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene is a complex organic compound classified as a substituted aromatic hydrocarbon. It features a benzene ring with a chlorine atom, a cyclopropylmethoxy group, and a methyl group attached to it. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene typically involves nucleophilic substitution reactions. A common approach starts with a phenol derivative, where the cyclopropylmethyl group replaces a hydroxyl group. This method allows for high yields under controlled conditions.

Potential Applications

This compound has potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure suggests it could modulate biochemical pathways, indicating possible pharmacological activity.

Spectroscopic Analysis

Spectroscopic analyses such as NMR and IR are crucial for understanding the structural characteristics of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene. These methods provide detailed information about the molecular structure and can confirm the presence of specific functional groups.

Chemical and Physical Data

PropertyDescription
CAS Number656830-26-1
Molecular WeightApproximately 188.65 g/mol
Physical StateColorless liquid or solid at room temperature
ReactivityInfluenced by chlorine and methoxy groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator